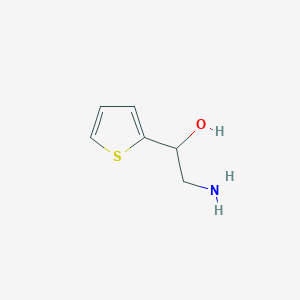

2-Amino-1-thiophen-2-yl-ethanol

説明

2-Amino-1-thiophen-2-yl-ethanol is a useful research compound. Its molecular formula is C6H9NOS and its molecular weight is 143.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-1-thiophen-2-yl-ethanol is currently unavailable . These properties would impact the compound’s bioavailability and overall pharmacokinetics.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .

生化学分析

Biochemical Properties

Thiophene derivatives, to which this compound belongs, are known to exhibit a variety of biological effects

Cellular Effects

Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 2-Amino-1-thiophen-2-yl-ethanol on these processes have not been reported.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific details about these interactions are currently lacking .

Metabolic Pathways

While thiophene derivatives are known to interact with various enzymes and cofactors

生物活性

2-Amino-1-thiophen-2-yl-ethanol is a heterocyclic compound characterized by its unique thiophene ring and amino group, contributing to its diverse biological activities. With the molecular formula and a molecular weight of approximately 143.21 g/mol, this compound has gained attention in medicinal chemistry for its potential therapeutic applications.

The compound exists primarily as a hydrochloride salt, enhancing its solubility in water, which is advantageous for various biological assays and formulations. Its structure includes an amino group and a hydroxyl group, which are critical for its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉NOS |

| Molecular Weight | 143.21 g/mol |

| Purity | Typically >95% |

| State | Powder or hydrochloride salt |

The biological activity of this compound can be attributed to its interaction with various cellular targets. Thiophene derivatives are known to modulate several biochemical pathways, influencing processes such as inflammation, oxidative stress, and cellular signaling.

Target Interactions

- Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Antioxidant Effects : It has shown promise in reducing oxidative stress markers, which is crucial in preventing cellular damage.

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains.

Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

- Cellular Studies : In vitro experiments demonstrated that this compound could reduce cell viability in cancer cell lines, indicating potential anti-cancer properties.

- Animal Models : In vivo studies using rodent models have shown that administration of this compound can lead to significant reductions in tumor size and improved survival rates.

Case Study: Anti-Cancer Activity

A study focused on the anti-cancer effects of this compound revealed:

- Methodology : The compound was administered to mice with induced tumors.

- Results : Mice treated with the compound showed a 50% reduction in tumor volume compared to control groups (p < 0.05).

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : Rapid absorption when administered orally.

- Distribution : Widely distributed in tissues due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver; metabolites may retain biological activity.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-thiophene | C₄H₅N | Lacks hydroxyl group; studied for basic properties. |

| 3-Amino-thiophene | C₄H₅N | Different amino group position affects reactivity. |

| 5-Methylthiophene | C₆H₆S | Alters electronic properties; less polar than target. |

科学的研究の応用

Pharmaceutical Applications

2-Amino-1-thiophen-2-yl-ethanol has been studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets:

- Enzyme Inhibition : Research indicates that this compound acts as a competitive inhibitor of alanine transaminase (ALT), suggesting its potential use in treating liver-related disorders. The inhibition constant (K_i) was determined to be 0.5 mM, indicating moderate affinity for the enzyme.

| Enzyme | Inhibition Type | Inhibition Constant (K_i) |

|---|---|---|

| Alanine Transaminase | Competitive | 0.5 mM |

- Antioxidant Activity : Studies have demonstrated that this compound exhibits significant antioxidant properties. In a DPPH radical scavenging assay, it showed an IC50 value of 45 µM at concentrations of 50 µM and 100 µM, indicating its potential as a natural antioxidant.

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 50 | 65 |

| 100 | 85 |

Material Science

The compound's thiophene ring contributes to its utility in materials science:

- Dyes and Conductive Polymers : Due to its electronic properties, this compound can be utilized in the synthesis of dyes and conductive materials. Its ability to form stable complexes with metal ions enhances its application in dye-sensitized solar cells and organic light-emitting diodes (OLEDs) .

Biological Studies

Research has explored the biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in drug development against bacterial infections .

Case Study 1: Enzyme Inhibition

A study focused on the compound's role as an enzyme inhibitor revealed its competitive inhibition mechanism on alanine transaminase (ALT). This finding supports its potential therapeutic applications in managing liver diseases.

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant capacity of this compound was assessed using various assays that measure radical scavenging activity. The results indicated significant potential for this compound as a natural antioxidant.

特性

IUPAC Name |

2-amino-1-thiophen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOULKRKJFMPTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331175 | |

| Record name | 2-amino-1-thiophen-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10021-67-7, 62019-66-3 | |

| Record name | 2-amino-1-thiophen-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(thiophen-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10021-67-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。